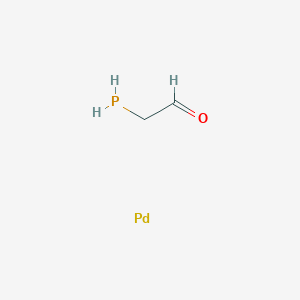
Palladium;2-phosphanylacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium;2-phosphanylacetaldehyde: is an organometallic compound that features a palladium atom coordinated with a 2-phosphanylacetaldehyde ligand. This compound is of significant interest in the field of catalysis, particularly in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of palladium;2-phosphanylacetaldehyde typically involves the coordination of palladium with 2-phosphanylacetaldehyde under controlled conditions. One common method includes the reaction of palladium(II) acetate with 2-phosphanylacetaldehyde in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, the purification process often involves techniques such as vacuum sublimation to isolate the product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Palladium;2-phosphanylacetaldehyde undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form palladium(II) complexes.
Reduction: It can be reduced to palladium(0) species, which are active catalysts in many reactions.
Substitution: The ligand can be substituted with other phosphine ligands or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Reactions typically involve phosphine ligands or nucleophiles like halides.
Major Products:
Oxidation: Palladium(II) complexes.
Reduction: Palladium(0) species.
Substitution: Various palladium-phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Palladium;2-phosphanylacetaldehyde is widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Stille reactions. These reactions are crucial for forming carbon-carbon bonds and are used in the synthesis of pharmaceuticals, agrochemicals, and complex organic molecules.
Biology and Medicine: In biological and medicinal chemistry, this compound is explored for its potential in drug development and as a catalyst in the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and materials. Its catalytic properties are leveraged in processes such as hydrogenation, oxidation, and carbonylation.
Wirkmechanismus
The mechanism of action of palladium;2-phosphanylacetaldehyde in catalytic reactions involves several key steps:
Oxidative Addition: The palladium(0) species undergoes oxidative addition with an organic halide, forming a palladium(II) complex.
Transmetallation: The palladium(II) complex reacts with an organometallic reagent, transferring the organic group to the palladium center.
Reductive Elimination: The palladium(II) complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium(0) species.
Vergleich Mit ähnlichen Verbindungen
Palladium;triphenylphosphine: Another palladium-phosphine complex used in similar catalytic reactions.
Palladium;1,3-bis(diphenylphosphino)propane: Known for its use in cross-coupling reactions.
Palladium;1,1’-bis(diphenylphosphino)ferrocene: Utilized in asymmetric catalysis.
Uniqueness: Palladium;2-phosphanylacetaldehyde is unique due to its specific ligand structure, which can influence the reactivity and selectivity of the palladium center in catalytic reactions. This makes it a valuable compound for fine-tuning reaction conditions and achieving desired outcomes in complex organic syntheses.
Eigenschaften
CAS-Nummer |
139099-31-3 |
|---|---|
Molekularformel |
C2H5OPPd |
Molekulargewicht |
182.45 g/mol |
IUPAC-Name |
palladium;2-phosphanylacetaldehyde |
InChI |
InChI=1S/C2H5OP.Pd/c3-1-2-4;/h1H,2,4H2; |
InChI-Schlüssel |
OQBUNAHDXBCTJN-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=O)P.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-4-[(2,3,5-trimethoxyphenyl)methyl]pyridine-3-carboxylic acid](/img/structure/B14287972.png)

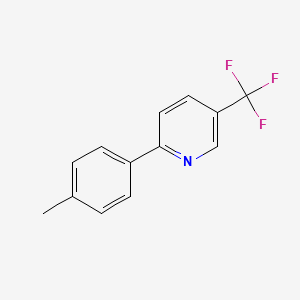
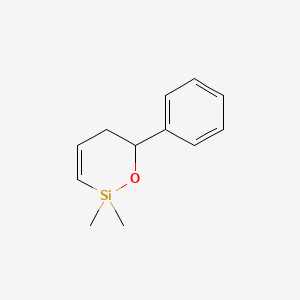
![[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B14287997.png)
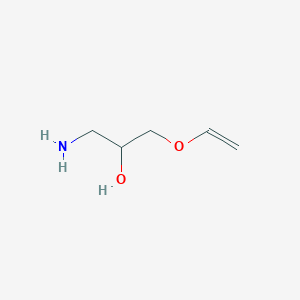

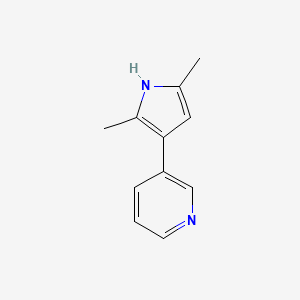

![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)
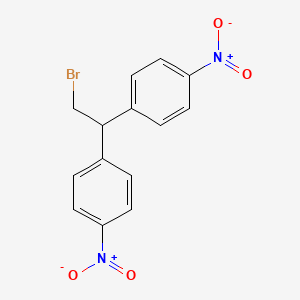
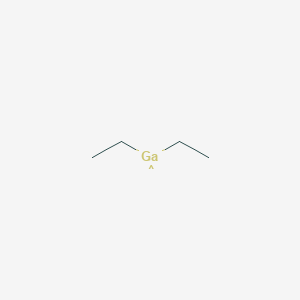

![(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane)](/img/structure/B14288059.png)
